1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-
Overview
Description
1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- is a chemical compound with the molecular formula C16H18Br2N2O2 It is a derivative of 1,2-benzenedicarbonitrile, featuring bromine and butoxy substituents
Preparation Methods
The synthesis of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- typically involves the bromination and butoxylation of 1,2-benzenedicarbonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents and butanol in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The butoxy groups can be hydrolyzed to form corresponding alcohols and acids.
Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a pharmacological agent.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile: The parent compound without bromine and butoxy substituents.
4,5-Dibromo-1,2-benzenedicarbonitrile: A derivative with only bromine substituents.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A derivative with only butoxy substituents.
Properties
IUPAC Name |
4,5-dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHMAILBWIUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579319 | |
Record name | 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288303-40-2 | |
Record name | 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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